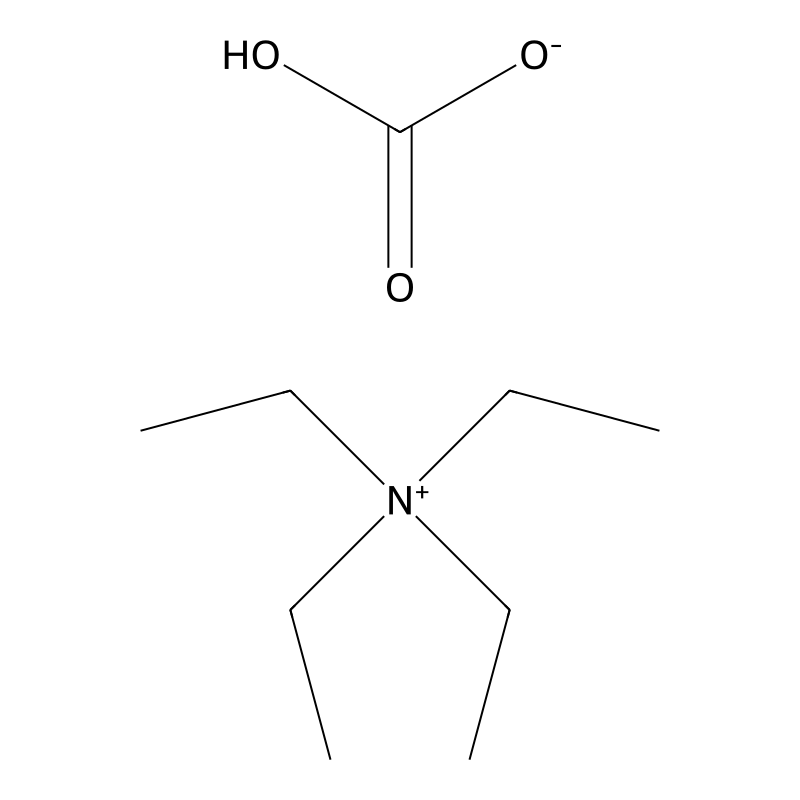

Tetraethylammonium bicarbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetraethylammonium bicarbonate (TEAB) is a quaternary ammonium salt that functions as an organic-soluble source of bicarbonate and a phase-transfer catalyst. In procurement and material selection, TEAB is primarily evaluated for its ability to deliver mild basicity and bicarbonate reactivity in strictly non-aqueous environments, where inorganic bicarbonates fail to dissolve. It is utilized in continuous-flow organic synthesis, non-aqueous electrochemistry, and halide-free catalyst precipitation . By providing a bulky, non-coordinating tetraethylammonium cation paired with a weakly nucleophilic bicarbonate anion, TEAB enables homogeneous reaction conditions without the aggressive deprotonation associated with hydroxide salts [1].

Generic substitution of TEAB with closely related compounds often results in process failure due to distinct solubility and electrochemical profiles. Replacing TEAB with aqueous alkaline electrolytes or stronger bases leads to irreversible carbonation and competitive hydrogen evolution during CO2 electroreduction, whereas TEAB maintains a reversible, non-nucleophilic environment [1]. Substituting TEAB with tetraethylammonium chloride or bromide introduces coordinating halide ions that can interfere with catalyst coprecipitation or undergo unintended anodic oxidation. Furthermore, attempting to use inorganic alternatives like potassium bicarbonate in organic surface chemistry fails due to their lack of solubility in aprotic solvents, which prevents the homogeneous in situ generation of reactive species such as N-heterocyclic carbenes[2].

In Situ Generation of NHC Monolayers via Organic Solubility

Generating N-heterocyclic carbene self-assembled monolayers (NHC-SAMs) on gold typically requires the pre-isolation of benzimidazolium hydrogen carbonate due to the insolubility of inorganic bicarbonates in organic solvents. Utilizing TEAB as an organic-soluble bicarbonate source enables the direct, in situ deprotonation of benzimidazolium salts in organic media [1]. This substitution eliminates the multi-day precursor isolation step while maintaining a comparable NHC-Au stretching frequency at 800 cm-1, indicating equivalent chemisorption and monolayer organization [1].

| Evidence Dimension | Precursor synthesis steps and monolayer intensity |

| Target Compound Data | TEAB (1-step in situ generation, high-intensity SAM) |

| Comparator Or Baseline | Inorganic bicarbonates (requires multi-step pre-isolation) |

| Quantified Difference | Elimination of the precursor isolation step with equivalent 800 cm-1 scattering intensity |

| Conditions | SERS-monitored NHC-SAM deposition on nanostructured gold using 5 Å molecular sieves |

Reduces reagent preparation time and simplifies the supply chain for surface functionalization workflows.

Homogeneous Proton Donation in CO2 Electroreduction

In homogeneous electrocatalytic CO2 reduction using iron tetraphenylporphyrin (FeTPP), the choice of exogenous acid dictates catalyst stability and product selectivity. TEAB acts as a competent proton donor (pKa = 20.8) in organic electrolytes, supporting selective CO production [1]. Unlike stronger exogenous acids or aqueous alkaline electrolytes that can trigger competitive hydrogen evolution or cause irreversible carbonation, TEAB provides a stable, non-nucleophilic environment that maintains homogeneous catalysis [2].

| Evidence Dimension | Electrolyte carbonation and proton donation |

| Target Compound Data | TEAB in organic solvent (reversible CO2 binding, selective CO production) |

| Comparator Or Baseline | Aqueous alkaline electrolytes (irreversible carbonation) |

| Quantified Difference | Maintenance of homogeneous catalysis without carbonate precipitation |

| Conditions | FeTPP-catalyzed CO2 reduction in non-aqueous media |

Critical for researchers designing non-aqueous electrochemical cells who require a soluble, non-nucleophilic proton source to prevent catalyst degradation.

Microreactor Compatibility in Continuous Flow Radiofluorination

In microfluidic [18F]radiofluorination, traditional phase-transfer systems often precipitate, causing microreactor blockages. TEAB is utilized as an alternative to the traditional phase-transfer system to prevent these blockages . By maintaining complete solubility in the organic phase, TEAB ensures continuous homogeneous flow, which is not achievable with standard inorganic carbonate/cryptand complexes that are prone to precipitation under identical microfluidic conditions .

| Evidence Dimension | Microreactor blockage risk |

| Target Compound Data | TEAB (maintains homogeneous flow) |

| Comparator Or Baseline | Traditional phase-transfer systems (e.g., K2CO3/Kryptofix 2.22) |

| Quantified Difference | Prevention of microreactor blockages |

| Conditions | [18F]radiofluorination in continuous flow microreactors |

Essential for automated radiopharmaceutical synthesis where equipment downtime due to microchannel clogging results in expensive isotope decay.

Halide-Free Precursor for Cu/ZnO Catalyst Synthesis

TEAB serves as a precipitant in the coprecipitation method for synthesizing Cu/ZnO catalysts. Compared to using tetraethylammonium chloride or bromide, TEAB provides the necessary basicity and carbonate species for precipitation without introducing halide ions. Halide contamination is known to poison active metal sites in bimetallic catalysts, meaning the use of the bicarbonate salt directly circumvents the need for extensive post-synthesis washing to remove chloride or bromide residues .

| Evidence Dimension | Halide contamination risk during precipitation |

| Target Compound Data | TEAB (0% halide introduction) |

| Comparator Or Baseline | Tetraethylammonium chloride/bromide (introduces Cl-/Br- poisons) |

| Quantified Difference | Complete elimination of halide-induced active site poisoning |

| Conditions | Coprecipitation of bimetallic Cu/ZnO nanostructures |

Ensures high catalytic activity in downstream applications like methanol synthesis by preventing irreversible halide poisoning during the procurement of precipitants.

Surface Functionalization with NHC-SAMs

TEAB is utilized as an organic-soluble bicarbonate source for the in situ generation of N-heterocyclic carbene self-assembled monolayers on nanostructured gold, eliminating the need to pre-synthesize and isolate benzimidazolium hydrogen carbonate [1].

Non-Aqueous CO2 Electroreduction

In electrochemical cells requiring a non-nucleophilic, organic-soluble proton donor, TEAB is utilized to support selective CO2 reduction to CO while avoiding the irreversible carbonation associated with aqueous alkaline electrolytes [2].

Automated Microfluidic Radiosynthesis

TEAB is selected as a phase-transfer catalyst in continuous-flow [18F]radiofluorination to prevent the microreactor blockages commonly caused by the precipitation of traditional inorganic carbonate systems .

High-Purity Bimetallic Catalyst Manufacturing

TEAB is deployed as a halide-free precipitant for the coprecipitation of Cu/ZnO catalysts, ensuring the formation of active nanostructures without introducing chloride or bromide ions that poison catalytic sites.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant